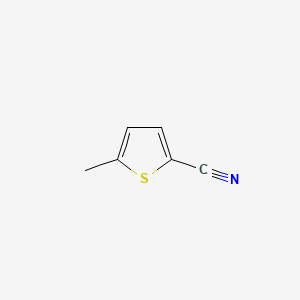

5-Methylthiophene-2-carbonitrile

Description

Historical Context and Discovery Timeline

The historical development of this compound synthesis traces back to the foundational work published in The Journal of Organic Chemistry in 1957, marking a significant milestone in thiophene derivative chemistry. This early synthesis reference represents one of the pioneering efforts to develop substituted thiophene carbonitriles, establishing methodological frameworks that continue to influence contemporary synthetic approaches. The synthesis methodology described in the 1957 publication provided crucial insights into the formation of carbon-nitrogen triple bonds within thiophene ring systems, contributing to the broader understanding of heterocyclic chemistry.

The compound's discovery and subsequent development occurred within the context of expanding thiophene research during the mid-twentieth century. During this period, researchers began recognizing the potential of thiophene derivatives beyond their natural occurrence in petroleum and coal sources. The systematic exploration of substituted thiophenes, including methylated and nitrile-substituted variants, emerged from the growing understanding of heterocyclic chemistry and the recognition of these compounds' pharmaceutical potential.

The timeline of this compound development reflects broader trends in heterocyclic chemistry research. The compound's entry into chemical databases occurred in 2005, with subsequent modifications recorded as recently as 2025, indicating ongoing research interest and applications. This extended research timeline demonstrates the compound's enduring relevance in contemporary chemical research and its continued importance in synthetic organic chemistry applications.

The historical context of this compound development also encompasses its relationship to pharmaceutical research, particularly in the synthesis of complex therapeutic agents. The compound gained additional prominence through its role as an intermediate in the synthesis of olanzapine, an antipsychotic medication, highlighting the practical applications of fundamental thiophene chemistry research. This pharmaceutical connection illustrates the translation of basic heterocyclic chemistry research into clinically relevant applications.

Fundamental Role in Thiophene Derivative Research

This compound serves as a cornerstone compound in thiophene derivative research, exemplifying the structural diversity and synthetic versatility characteristic of this heterocyclic family. The compound's role extends beyond its individual applications to encompass its function as a model system for understanding substitution effects in thiophene chemistry. The presence of both electron-donating methyl and electron-withdrawing nitrile substituents creates an ideal platform for investigating electronic effects on thiophene reactivity and properties.

The compound's significance in thiophene research is particularly evident in its utility as a synthetic intermediate for complex molecule construction. The nitrile functional group serves as a versatile handle for further chemical transformations, enabling the preparation of diverse thiophene derivatives through nucleophilic addition, reduction, and cyclocondensation reactions. This synthetic versatility has established this compound as a valuable building block in combinatorial chemistry approaches and drug discovery programs.

Research applications of this compound span multiple scientific disciplines, reflecting the compound's broad utility in contemporary chemistry. In material science, the compound contributes to the development of advanced materials, including conductive polymers essential for electronics and energy storage applications. The thiophene ring system's inherent electronic properties, combined with the compound's specific substitution pattern, make it particularly valuable for creating materials with tailored electronic characteristics.

The compound's role in pharmaceutical research extends beyond its function as a synthetic intermediate to encompass its use in structure-activity relationship studies. Researchers have utilized this compound derivatives to investigate the relationship between thiophene substitution patterns and biological activity, contributing to the rational design of new therapeutic agents. These studies have revealed important insights into the influence of substituent position and electronic properties on pharmacological activity.

The fundamental importance of this compound in thiophene research is further demonstrated through its use in mechanistic studies of thiophene reactivity. The compound's well-defined substitution pattern and readily accessible functional groups make it an ideal substrate for investigating electrophilic aromatic substitution mechanisms, nucleophilic addition pathways, and metal-catalyzed coupling reactions. These mechanistic insights contribute to the broader understanding of heterocyclic chemistry and inform the development of new synthetic methodologies.

Contemporary research continues to explore new applications and modifications of this compound, including its use in the development of novel pharmaceutical agents with improved efficacy and selectivity profiles. The compound's established synthetic accessibility and well-understood reactivity patterns position it as a reliable platform for exploring new chemical transformations and discovering innovative applications in emerging scientific fields.

Properties

IUPAC Name |

5-methylthiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NS/c1-5-2-3-6(4-7)8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQRZWYCXAXPIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30310260 | |

| Record name | 5-methylthiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30310260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72835-25-7 | |

| Record name | 72835-25-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methylthiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30310260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methylthiophene-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLTHIOPHENE-2-CARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73AV9JBZ5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Scientific Research Applications

Pharmaceutical Development

5-Methylthiophene-2-carbonitrile serves as a crucial building block in the synthesis of pharmaceuticals. Its derivatives are being explored for their potential to treat neurological disorders and various types of cancer. For instance, research has shown that certain derivatives exhibit cytotoxic activity against human cancer cell lines such as MCF-7 (breast adenocarcinoma) and NCI-H460 (non-small cell lung cancer) .

Case Study: Cytotoxic Activity

A study evaluated several compounds synthesized from this compound against three human cancer cell lines, revealing that some exhibited higher efficacy than the reference drug doxorubicin .

Agrochemical Formulations

In agrochemistry, this compound is utilized to enhance the efficacy of pesticides and herbicides. Its incorporation into formulations can improve crop yields and protect plants from pests, making it an essential compound in modern agricultural practices .

Case Study: Pesticide Efficacy

Research indicates that formulations containing this compound can significantly increase the effectiveness of active ingredients in pest control products, leading to improved agricultural productivity .

Material Science

The compound is also explored in material science for developing advanced materials, particularly conductive polymers. These materials are vital for electronics and energy storage applications due to their unique electrical properties .

Data Table: Properties of Conductive Polymers

| Property | Value |

|---|---|

| Conductivity | High |

| Thermal Stability | Moderate |

| Flexibility | High |

| Application Areas | Electronics, Energy Storage |

Flavor and Fragrance Industry

Due to its unique aroma profile, this compound is valuable in creating flavoring agents and fragrances. It is used in various consumer products to provide distinct scents that enhance user experience .

Research in Organic Synthesis

This compound acts as a key intermediate in organic synthesis, facilitating the creation of complex molecules. Its role in exploring new chemical pathways is critical for researchers aiming to innovate within organic chemistry .

Case Study: Synthesis Pathways

Research has demonstrated its utility in synthesizing novel heterocyclic compounds, which can lead to the discovery of new drugs and materials .

Mechanism of Action

The mechanism of action of 5-Methylthiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key derivatives and analogs of 5-methylthiophene-2-carbonitrile, highlighting structural differences and functional roles:

Reactivity and Functional Group Influence

Electron-Withdrawing Effects :

- The nitrile group in this compound enhances electrophilic substitution reactions, making it reactive toward nucleophiles (e.g., amines, alcohols) .

- The nitro group in 138564-59-7 further increases electron deficiency, favoring participation in cyclocondensation reactions (e.g., benzodiazepine derivatives) .

Steric and Solubility Considerations :

Biological Activity

5-Methylthiophene-2-carbonitrile is a heterocyclic organic compound characterized by a thiophene ring with a methyl group at the fifth position and a nitrile group at the second position. Its molecular formula is , and it has a molecular weight of 123.18 g/mol. This compound has garnered attention in medicinal chemistry and material science due to its unique structural properties and potential biological activities.

Anticancer Properties

Research indicates that thiophene derivatives, including this compound, exhibit significant anticancer activity . Studies have shown that compounds within this class can interact with various biological pathways, potentially leading to apoptosis in cancer cells. For instance, flow cytometry results from related studies demonstrated that certain thiophene derivatives accelerate apoptosis in MCF cell lines, suggesting similar potential for this compound .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| MCF | 25.72 ± 3.95 | Induction of apoptosis | |

| Various | Not specified | Interaction with critical pathways |

Antimicrobial Effects

This compound has also been investigated for its antimicrobial properties . Thiophene derivatives are known to possess activity against a range of pathogens, including bacteria and fungi. The specific mechanisms often involve disruption of microbial cell membranes or inhibition of essential enzymes .

Anti-inflammatory Activity

The compound may exhibit anti-inflammatory effects , which are common in thiophene derivatives. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This aspect requires further research to elucidate the precise mechanisms involved .

The biological activity of this compound is thought to be linked to its ability to interact with specific biochemical pathways:

- Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth and inflammation.

- Receptor Modulation : Potential interactions with various receptors could modulate signaling pathways involved in cell proliferation and survival.

- Cell Cycle Arrest : Some studies suggest that thiophene derivatives can induce cell cycle arrest, contributing to their anticancer properties .

Safety Profile

While investigating its biological activity, it is crucial to consider the safety profile of this compound:

- Flammability : Classified as a flammable liquid.

- Toxicity : Harmful if swallowed, inhaled, or absorbed through the skin; categorized under acute toxicity category 4 .

Future Directions

Further research is necessary to fully understand the biological activities and mechanisms of action of this compound. Key areas for future studies include:

- In Vivo Studies : Conducting animal studies to assess efficacy and safety in a biological context.

- Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with various biological targets.

- Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance biological activity and reduce toxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Methylthiophene-2-carbonitrile, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves cyanation at the 2-position of a 5-methylthiophene precursor. Key steps include:

- Nucleophilic Substitution : Reacting 5-methylthiophene-2-carboxylic acid derivatives (e.g., acid chlorides) with cyanide sources (e.g., KCN or CuCN) under anhydrous conditions.

- Catalytic Cyanation : Using palladium catalysts for direct C–H cyanation, which avoids pre-functionalization steps .

- Purification : Recrystallization from ethanol or chromatography (silica gel, hexane/ethyl acetate) improves purity. Yields (>70%) depend on reaction temperature (80–120°C) and catalyst loading (5–10 mol%) .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H NMR (δ ~7.2–7.4 ppm for thiophene protons, δ ~2.5 ppm for methyl group) and C NMR (δ ~115–120 ppm for nitrile carbon).

- IR Spectroscopy : A sharp peak at ~2200–2250 cm confirms the nitrile group.

- Mass Spectrometry : Molecular ion peak at m/z 123.11 (CHNS) .

- Cross-reference with literature data to validate assignments .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Functional Selection : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for π-conjugated systems like thiophenes .

- Key Parameters : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For this compound, the nitrile group lowers LUMO energy, enhancing electron-deficient reactivity.

- Reactivity Insights : Simulate Fukui indices to identify regioselectivity in substitution reactions (e.g., at the 4-position of the thiophene ring) .

Q. What strategies resolve contradictions in spectroscopic data for novel derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR/IR data with computational predictions (DFT or MD simulations) to address discrepancies.

- Isotopic Labeling : Use N-labeled nitrile groups to confirm assignments in complex spectra.

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities from overlapping signals .

Q. How does steric and electronic modulation of this compound affect its utility in heterocyclic synthesis?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing nitrile group directs electrophilic substitution to the 4-position, enabling synthesis of fused heterocycles (e.g., thienopyridines).

- Steric Considerations : Methyl group at the 5-position hinders bulky substituents at adjacent positions, favoring linear polymerization in materials science applications .

- Case Study : Reaction with hydrazine yields 5-methylthiophene-2-carboxamidine, a precursor for bioactive molecules .

Safety and Handling

Q. What exposure controls are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Nitrile gloves (tested to EN 374), safety goggles, and lab coats. Avoid latex gloves due to permeability .

- Engineering Controls : Use fume hoods for synthesis/purification steps to mitigate inhalation risks.

- Waste Disposal : Neutralize nitrile-containing waste with alkaline hydrogen peroxide before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.